
3-cyclobutanecarbonyl-5-nitro-1H-indole
Descripción general
Descripción
3-Cyclobutanecarbonyl-5-nitro-1H-indole, commonly referred to as CBNI, is a heterocyclic compound derived from the cyclization of 1-nitroindole with a cyclobutanecarboxylic acid. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory mediators such as prostaglandins and thromboxanes. CBNI has been studied extensively for its potential therapeutic applications in the treatment of inflammatory diseases and cancer.
Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, including those similar to 3-cyclobutanecarbonyl-5-nitro-1H-indole, have been studied for their antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the synthesis of various derivatives that can be tailored to target specific viral mechanisms.
Anti-inflammatory Properties
The indole nucleus is a common feature in compounds with anti-inflammatory effects. By modifying the indole scaffold, researchers can enhance the compound’s affinity for receptors involved in inflammation, potentially leading to new anti-inflammatory medications .
Anticancer Potential
Indole derivatives are being explored for their anticancer activities. They can interact with multiple cellular targets and may disrupt cancer cell proliferation and induce apoptosis. The nitro group in 3-cyclobutanecarbonyl-5-nitro-1H-indole could be particularly useful in this regard, as nitro compounds often have cytotoxic effects on cancer cells .
Antimicrobial Effects
The indole core structure is present in many natural compounds with antimicrobial properties. Derivatives of 3-cyclobutanecarbonyl-5-nitro-1H-indole could be synthesized to enhance these properties, potentially leading to new treatments for bacterial infections .
Antidiabetic Applications
Indole derivatives have been investigated for their potential to treat diabetes. By influencing the receptors and enzymes involved in glucose metabolism, these compounds could offer a new approach to managing blood sugar levels .
Antimalarial Activity
The fight against malaria has led to the exploration of indole derivatives as antimalarial agents. Their ability to interfere with the life cycle of the malaria parasite makes them candidates for the development of new antimalarial drugs .
Propiedades
IUPAC Name |
cyclobutyl-(5-nitro-1H-indol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-13(8-2-1-3-8)11-7-14-12-5-4-9(15(17)18)6-10(11)12/h4-8,14H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBQQGUJDFPLOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclobutanecarbonyl-5-nitro-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




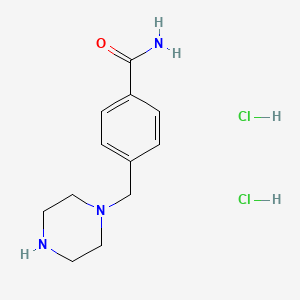



![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}aniline](/img/structure/B1453979.png)

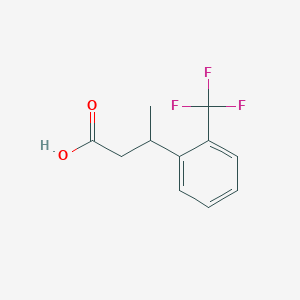
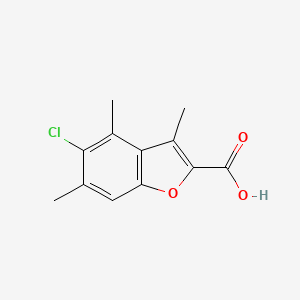
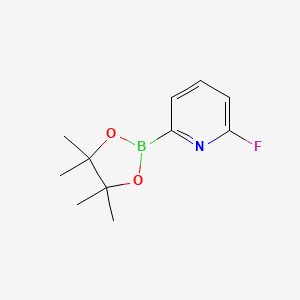
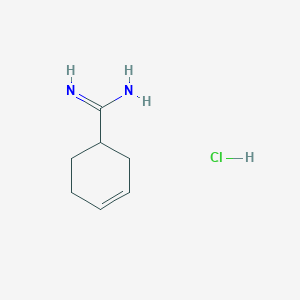
![4-[2-(Chloromethyl)-1,3-oxazol-5-yl]benzonitrile](/img/structure/B1453992.png)
![(3-Methylbutan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1453995.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B1453996.png)